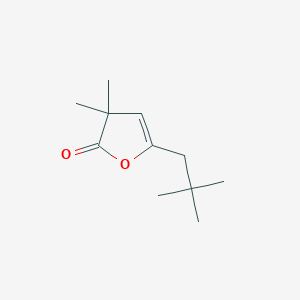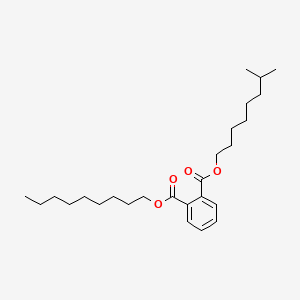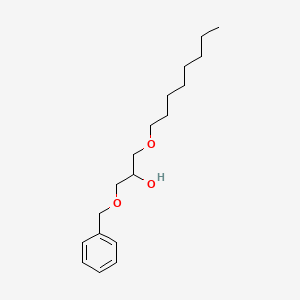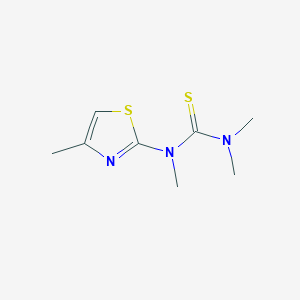
N,N,N'-Trimethyl-N'-(4-methyl-1,3-thiazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of N,N,N’-trimethylthiourea with 4-methyl-1,3-thiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiourea on the thiazole ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes. The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide variety of substituted thiazole derivatives.
Scientific Research Applications
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring and thiourea moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea can be compared with other similar compounds, such as:
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)urea: This compound has a similar structure but contains a urea moiety instead of a thiourea moiety.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)guanidine: This compound contains a guanidine moiety, which can lead to different chemical and biological properties.
N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)amine: This compound lacks the thiourea moiety and may have different reactivity and biological activity.
The uniqueness of N,N,N’-Trimethyl-N’-(4-methyl-1,3-thiazol-2-yl)thiourea lies in its combination of the thiazole ring and thiourea moiety, which imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
95611-42-0 |
|---|---|
Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C8H13N3S2/c1-6-5-13-7(9-6)11(4)8(12)10(2)3/h5H,1-4H3 |
InChI Key |
QUOMBUFQQAPNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N(C)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


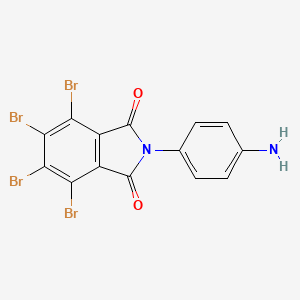
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
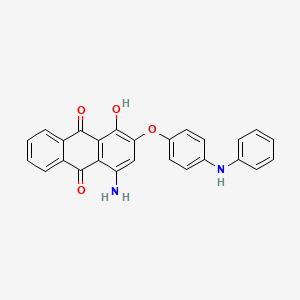

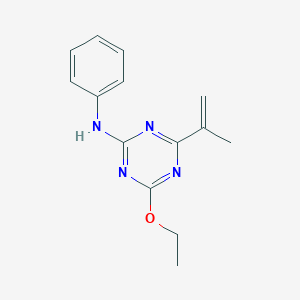
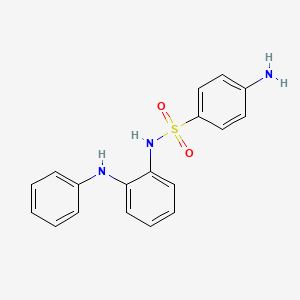
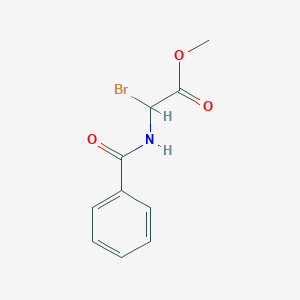

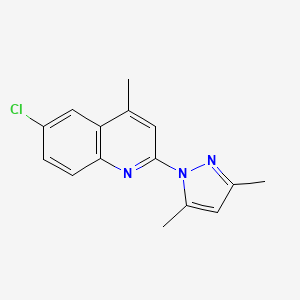
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
